1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide
Description
1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a carbohydrazide group and at the 1-position with a 3,4-dichlorobenzyl moiety. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug development. The compound’s synthesis typically involves the reaction of 3,4-dichlorobenzyl chloride with hydrazinecarbothioamide intermediates, as described in thiosemicarbazide-based pathways .
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]piperidine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O/c14-11-2-1-9(7-12(11)15)8-18-5-3-10(4-6-18)13(19)17-16/h1-2,7,10H,3-6,8,16H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYFFRRHNKOZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine, followed by the introduction of a carbohydrazide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction. The process may involve multiple steps, including purification and isolation of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimalarial agent due to its ability to inhibit the growth of Plasmodium falciparum.
Biological Studies: The compound is used in studies related to its cytotoxic effects on various cancer cell lines, including liver, breast, and colon cancer cells.
Industrial Applications: It is utilized in the synthesis of other chemical compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or proteins essential for the survival of certain pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N'-([1-(3,4-Dichlorobenzyl)-4-Piperidinyl]Carbonyl)-4-Methylbenzenecarbohydrazide (CAS 478078-38-5)
1-(3,4-Dichlorobenzyl)-1H-1,2,4-Triazole-3-Thiol (CAS Not Specified)
- Structural Difference : Replaces the piperidine-carbohydrazide backbone with a triazolethione ring.
- Synthesis : Derived from thiosemicarbazide intermediates via cyclization with formic acid (82% yield) .
Piperidine-Based Derivatives
4-(4-Chlorophenyl)Piperidine Hydrochloride (CAS 914348-91-7)
- Structural Difference : Lacks the carbohydrazide group and dichlorobenzyl substitution; instead, a 4-chlorophenyl group is attached to the piperidine ring.
- Similarity Score : 0.76 (based on structural alignment algorithms) .
- Activity : Piperidine derivatives with halogenated aryl groups often exhibit CNS activity, such as dopamine receptor modulation .
1-(2-Chlorobenzoyl)Piperidine-4-Carboxylic Acid (CAS 352673-16-6)
- Structural Difference : Substitutes the dichlorobenzyl group with a 2-chlorobenzoyl moiety and adds a carboxylic acid at the 4-position.
- Physicochemical Properties: Molecular Weight: 267.7 g/mol (vs. ~350–380 g/mol for the parent compound).
Sulfonamide and Biguanide Derivatives
4-Chloro-N-[1-(3,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinyl]Benzenesulfonamide (CAS 400086-25-1)
1-(3,4-Dichlorobenzyl)-5-Octylbiguanide (CAS Not Specified)
- Structural Difference : Replaces the piperidine-carbohydrazide with a biguanide chain and octyl group.
- Synthesis : Produced via a low-temperature reaction in ester-based solvents, yielding high purity .
Comparative Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Structural Features |
|---|---|---|---|---|
| This compound | ~350–380* | Not Reported | Limited (hydrophobic) | Piperidine, carbohydrazide, dichlorobenzyl |
| 1-(3,4-Dichlorophenyl)Piperazine·HCl | 304.04 | 243–248 | Soluble in polar solvents | Piperazine, dichlorophenyl |
| 1-(2-Chlorobenzoyl)Piperidine-4-Carboxylic Acid | 267.7 | Not Reported | DMSO, Methanol | Piperidine, carboxylic acid, chlorobenzoyl |
*Estimated based on analogs in and .
Key Research Findings
- Synthetic Efficiency : The parent compound’s synthesis is less optimized compared to analogs like 1-(3,4-dichlorobenzyl)-5-octylbiguanide, which achieves high yields using general-purpose equipment .
- Structural-Activity Relationship (SAR) :
- Gaps in Data: Limited biological data for the parent compound necessitate further studies to validate inferred activities against structurally characterized analogs.
Biological Activity
1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a dichlorobenzyl group and a carbohydrazide moiety. Its chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-piperidinecarbohydrazide under basic conditions. The reaction can be summarized as follows:
-
Reagents :
- 3,4-Dichlorobenzyl chloride
- 4-Piperidinecarbohydrazide
- Base (e.g., sodium hydroxide)
-
Procedure :
- Mix the reagents in an appropriate solvent (e.g., ethanol).
- Heat the mixture under reflux for several hours.
- Purify the product through recrystallization.
Biological Activity
This compound has shown promising biological activities across various studies.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For instance, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria in vitro.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Pseudomonas aeruginosa | 20 | 16 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound was assessed using various cancer cell lines. In vitro studies indicated that the compound inhibited cell proliferation effectively.
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 (Colon cancer) | 25 |
| MCF-7 (Breast cancer) | 30 |
| HeLa (Cervical cancer) | 28 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Study on Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of piperidinecarbohydrazides, including our compound. They found that modifications to the benzyl group significantly influenced antimicrobial activity, with this compound showing superior efficacy compared to other derivatives .
Study on Anticancer Properties
A recent investigation published in Cancer Letters assessed the anticancer effects of several piperidine derivatives. The study concluded that compounds with halogen substitutions, like dichlorobenzyl groups, exhibited enhanced cytotoxicity against cancer cells due to increased lipophilicity and improved cell membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
